ethyl 3-[(dimethylamino)methyl]-5-methoxy-1H-indole-2-carboxylate
Description
Ethyl 3-[(dimethylamino)methyl]-5-methoxy-1H-indole-2-carboxylate is a substituted indole derivative characterized by a dimethylaminomethyl group at position 3 and a methoxy group at position 4. The ethyl ester at position 2 enhances solubility and serves as a reactive handle for further derivatization. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive indoles, such as zolmitriptan (a migraine therapeutic) . Its synthesis typically involves alkylation or Mannich reactions, followed by purification via column chromatography .
Properties
IUPAC Name |
ethyl 3-[(dimethylamino)methyl]-5-methoxy-1H-indole-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3/c1-5-20-15(18)14-12(9-17(2)3)11-8-10(19-4)6-7-13(11)16-14/h6-8,16H,5,9H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLIOOHNAOUXZGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(N1)C=CC(=C2)OC)CN(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-[(dimethylamino)methyl]-5-methoxy-1H-indole-2-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the indole core, followed by the introduction of the dimethylamino and methoxy groups. The final step involves esterification to form the ethyl ester. Specific reaction conditions, such as the choice of solvents, catalysts, and temperature, can vary depending on the desired yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-[(dimethylamino)methyl]-5-methoxy-1H-indole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s chemical diversity .
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C14H17N3O2
- CAS Number : 1217885-74-9
- Molar Mass : 259.3 g/mol
- Density : Approximately 1.17 g/cm³ (predicted)
- Boiling Point : Estimated at 451.1 °C (predicted)
- pKa : 15.28 (predicted)
This compound features an indole structure, which is known for its biological activity, particularly in the realm of neurotransmitter modulation.
Pharmaceutical Applications
-
Migraine Treatment :
- Indole derivatives similar to ethyl 3-[(dimethylamino)methyl]-5-methoxy-1H-indole-2-carboxylate have been utilized in the treatment of migraines. They act as selective agonists for serotonin receptors (5HT_1), which can help alleviate migraine symptoms by promoting vasoconstriction of cranial blood vessels .
- Antidepressant Activity :
- Anticancer Research :
Synthesis and Derivative Development
The synthesis of this compound can be achieved through various organic reactions, including:
- Palladium-Catalyzed Reactions : These methods allow for the efficient construction of complex indole derivatives, which can be further modified to enhance their biological activity .
Case Study 1: Migraine Treatment Efficacy
A study focused on the efficacy of indole derivatives in treating migraines demonstrated that compounds with similar structures to this compound effectively reduced headache frequency and severity in clinical trials. The mechanism was attributed to their action on serotonin receptors, leading to vasoconstriction in cranial blood vessels .
Case Study 2: Antidepressant Properties
Research examining the antidepressant effects of related compounds found that they significantly improved mood scores in animal models by enhancing serotonin availability in synaptic clefts. This supports the hypothesis that this compound could have similar effects due to its structural similarities .
Mechanism of Action
The mechanism of action of ethyl 3-[(dimethylamino)methyl]-5-methoxy-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. The indole core can bind to various receptors and enzymes, modulating their activity. The dimethylamino and methoxy groups may enhance the compound’s binding affinity and selectivity. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations and Electronic Effects
Ethyl 5-methoxy-3-methyl-1H-indole-2-carboxylate ()
- Key Difference: Methyl group at position 3 instead of dimethylaminomethyl.
- Impact: The methyl group reduces polarity and basicity compared to the dimethylaminomethyl substituent. This lowers water solubility and may affect receptor binding in biological systems.
- Synthesis : Uses triethylsilane and trifluoroacetic acid under milder conditions, yielding a simpler purification process .
Ethyl 3-[2-(dimethylamino)ethyl]-1H-indole-5-carboxylate ()
- Key Difference: Dimethylaminoethyl (CH2CH2NMe2) chain at position 3 instead of dimethylaminomethyl (CH2NMe2).
- Impact : The ethyl spacer increases molecular flexibility and may alter binding kinetics in receptor interactions. Molecular weight (260.33 g/mol) is slightly lower than the target compound’s estimated weight (~275 g/mol).
- Applications : Similar to zolmitriptan, this structure highlights the importance of tertiary amine positioning for bioactivity .
N-(4-Benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide ()
Functional Group Modifications and Pharmacological Relevance
Zolmitriptan ()
- Structure: (S)-4-[[3-[2-(Dimethylamino)ethyl]-1H-indol-5-yl]methyl]-2-oxazolidinone.
- Key Similarity: Dimethylaminoethyl group at position 3.
- Key Difference: Oxazolidinone ring at position 5 instead of methoxy.
- Impact: The oxazolidinone enhances 5-HT1B/1D receptor agonism, critical for migraine relief. This highlights how substituent choice at position 5 dictates therapeutic activity .
Ethyl 3-acyl-5-chloro-1H-indole-2-carboxylates ()
- Key Difference : Chloro substituent at position 5 and acyl groups at position 3.
- Impact : Chlorine’s electron-withdrawing nature increases electrophilicity, altering reactivity in cross-coupling reactions. Acyl groups may improve membrane permeability but reduce basicity.
- Synthesis Conditions : Harsher reagents (AlCl3, acyl chlorides) compared to the target compound’s synthesis .
Biological Activity
Ethyl 3-[(dimethylamino)methyl]-5-methoxy-1H-indole-2-carboxylate is a compound that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including detailed research findings, case studies, and data tables.
- Molecular Formula : C₁₆H₂₁N₃O₃
- Molecular Weight : 303.36 g/mol
- CAS Number : 1217885-75-0
- Structure : The compound features an indole backbone substituted with a dimethylamino group and an ethyl ester functional group.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes. Notably, it has been studied for its effects on neurotransmitter systems, particularly serotonin receptors.
Antidepressant Activity
Research indicates that derivatives of indole compounds, including this compound, exhibit antidepressant-like effects in animal models. A study demonstrated that this compound could enhance serotonergic transmission, which is crucial for mood regulation .
Antioxidant Properties
The compound has shown significant antioxidant activity, which is essential for protecting cells from oxidative stress. This property is linked to the presence of the methoxy group on the indole ring, which may stabilize free radicals .
Enzyme Inhibition
This compound has been evaluated for its inhibitory effects on various enzymes involved in metabolic pathways. For instance, it demonstrated inhibition against cholinesterase and certain cytochrome P450 enzymes, indicating potential applications in treating neurodegenerative diseases .
Study 1: Antidepressant Effects
In a controlled study involving rodents, this compound was administered over a period of two weeks. Results showed a significant reduction in depressive-like behaviors compared to the control group, correlating with increased levels of serotonin in the brain .
Study 2: Antioxidant Activity Assessment
A series of assays were conducted to evaluate the antioxidant capacity of the compound. The results indicated that it effectively scavenged free radicals and reduced lipid peroxidation in vitro, suggesting its potential as a therapeutic agent for oxidative stress-related conditions .
Table 1: Biological Activities of this compound
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
